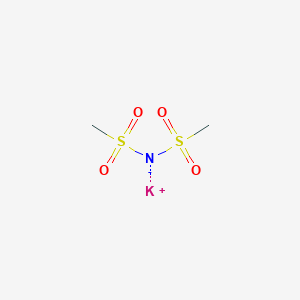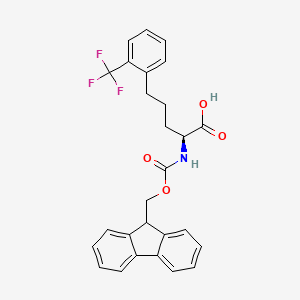
Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis (SPPS). The compound is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required in SPPS. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Coupling: The amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Substitution: The side chain of the amino acid can undergo various substitution reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt to improve coupling efficiency.
Substitution: Various electrophiles can be used for substitution reactions on the side chain.
Major Products Formed
The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reactions and conditions used.
科学的研究の応用
Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications, including as research tools and in diagnostics.
作用機序
The mechanism of action of Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.
類似化合物との比較
Similar Compounds
- Fmoc-(S)-2-amino-2-methyl-4-pentenoic acid
- Fmoc-(S)-3-amino-3-(2-methylphenyl)propionic acid
- Fmoc-(S)-2-(4-pentenyl)Ala-OH
Uniqueness
Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is unique due to its specific side chain structure, which can impart distinct properties to the peptides synthesized using this building block. The presence of the 2-methylphenyl group can influence the hydrophobicity, steric interactions, and overall conformation of the resulting peptides, making it a valuable tool in peptide design and synthesis.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-18-9-2-3-10-19(18)11-8-16-25(26(29)30)28-27(31)32-17-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h2-7,9-10,12-15,24-25H,8,11,16-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRAPLJNQODIOI-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














